Structural Tautomeric State Differentiates 3-Acetyl-5-methylfuran-2(3H)-one from Non-Acetylated 5-Methylfuran-2(3H)-one
3-Acetyl-5-methylfuran-2(3H)-one possesses a 2(3H)-furanone ring with a saturated carbon at the 3-position bearing the acetyl group, enabling keto-enol tautomerism that is structurally precluded in the non-acetylated analog 5-methylfuran-2(3H)-one (CAS 591-12-8) . The (3H) designation specifically indicates this saturated carbon position, which distinguishes the compound's reactivity from both the 2(5H)-furanone isomers and the unsubstituted parent scaffold .
| Evidence Dimension | Tautomeric capability / ring saturation state |
|---|---|
| Target Compound Data | 2(3H)-furanone core with saturated C3 bearing acetyl group; enables keto-enol tautomerism |
| Comparator Or Baseline | 5-Methylfuran-2(3H)-one: no acetyl group at C3; fixed keto form only |
| Quantified Difference | Qualitative structural distinction; no quantitative tautomeric ratio data available for target compound |
| Conditions | Structural comparison based on IUPAC nomenclature and established furanone classification |
Why This Matters
The tautomeric capability of the 3-acetyl derivative expands its potential as a nucleophile in condensation reactions compared to the non-acetylated parent, directly impacting synthetic route design and product yield in medicinal chemistry applications.
